1-(Pyridin-4-yl)pyrrolidin-3-amine

Description

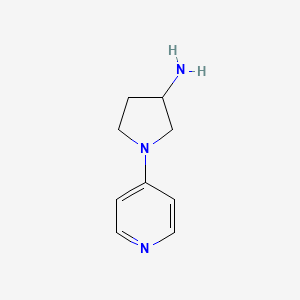

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-8-3-6-12(7-8)9-1-4-11-5-2-9/h1-2,4-5,8H,3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCAFNNIPIJNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732608 | |

| Record name | 1-(Pyridin-4-yl)pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181375-92-7 | |

| Record name | 1-(Pyridin-4-yl)pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways for 1 Pyridin 4 Yl Pyrrolidin 3 Amine and Its Analogues

Established Synthetic Routes to the 1-(Pyridin-4-yl)pyrrolidin-3-amine Core

The synthesis of the this compound core can be achieved through several strategic pathways, primarily involving the formation of the pyrrolidine (B122466) ring and the subsequent introduction of the pyridine (B92270) moiety, or vice versa. A common and effective method involves the reductive amination of a suitable ketone precursor.

One plausible and widely utilized approach is the reductive amination of 1-(pyridin-4-yl)pyrrolidin-3-one . This reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

A key intermediate in this synthesis is often a protected form of 3-aminopyrrolidine (B1265635), such as tert-butyl (1-(pyridin-4-yl)pyrrolidin-3-yl)carbamate. The synthesis can commence from commercially available starting materials, for instance, using a nucleophilic substitution reaction between a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) and a protected 3-aminopyrrolidine.

A general synthetic scheme is outlined below:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | N-Arylation | 3-Aminopyrrolidine (Boc-protected) and 4-Halopyridine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat | tert-butyl (1-(pyridin-4-yl)pyrrolidin-3-yl)carbamate |

| 2 | Deprotection | tert-butyl (1-(pyridin-4-yl)pyrrolidin-3-yl)carbamate | Acid (e.g., TFA, HCl in dioxane) | This compound |

Alternatively, the synthesis can proceed via the reductive amination of N-Boc-3-oxopyrrolidine with pyridin-4-amine, followed by deprotection. nih.gov This method allows for the construction of the C-N bond between the pyrrolidine and pyridine rings at a later stage.

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Reductive Amination | N-Boc-3-oxopyrrolidine and Pyridin-4-amine | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Acid catalyst (e.g., AcOH) | tert-butyl (1-(pyridin-4-yl)pyrrolidin-3-yl)carbamate |

| 2 | Deprotection | tert-butyl (1-(pyridin-4-yl)pyrrolidin-3-yl)carbamate | Acid (e.g., TFA, HCl in dioxane) | This compound |

The choice of reducing agent is critical for the success of the reductive amination, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a mild and selective reagent often favored for this transformation. masterorganicchemistry.com

Strategies for Derivatization of the Pyrrolidin-3-amine Moiety

The primary amine of the pyrrolidin-3-amine moiety offers a versatile handle for a wide range of derivatization reactions, allowing for the exploration of the chemical space around this core scaffold. Common derivatization strategies include acylation, sulfonylation, and the formation of ureas and carbamates. These modifications can significantly impact the biological activity of the resulting compounds.

Acylation: The amine can be readily acylated using various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents (e.g., HATU, HOBt/EDC). This leads to the formation of amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamide derivatives.

Urea (B33335) and Carbamate Formation: Treatment with isocyanates or carbamoyl (B1232498) chlorides affords urea derivatives, while reaction with chloroformates provides carbamates.

The following table summarizes some common derivatization reactions:

| Reaction Type | Reagent | Product Type |

| Acylation | R-COCl or (RCO)₂O | Amide |

| Sulfonylation | R-SO₂Cl | Sulfonamide |

| Urea Formation | R-N=C=O | Urea |

| Carbamate Formation | R-OCOCl | Carbamate |

These derivatization strategies have been successfully applied to various 3-aminopyrrolidine derivatives to synthesize libraries of compounds for biological screening. nih.govnih.gov

Synthesis of Related Pyrrolidine-Pyridine Scaffolds

The versatility of the pyrrolidine and pyridine building blocks allows for the synthesis of a variety of related scaffolds with potential applications in drug discovery.

Synthesis of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives

Derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one have been identified as a novel class of antimalarial agents. nih.govgoogle.comresearchgate.netnih.govgriffith.edu.au The synthesis of these compounds often involves the coupling of a substituted pyrrolidin-2-one with a 4-halopyridine.

A representative synthetic approach is the nucleophilic substitution of a 4-halopyridine with a pyrrolidin-2-one derivative. The reaction is typically carried out in the presence of a base.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Pyrrolidin-2-one derivative | 4-Halopyridine | Base (e.g., NaH), Solvent (e.g., DMF) | 1-(Pyridin-4-yl)pyrrolidin-2-one derivative | google.comnih.gov |

Synthesis of Quinoxaline (B1680401) Derivatives Incorporating Pyrrolidin-3-amine

Quinoxaline derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of a pyrrolidin-3-amine moiety into the quinoxaline scaffold can lead to novel compounds with interesting pharmacological profiles. The synthesis of such derivatives has been reported, often involving the reaction of a functionalized quinoxaline with a pyrrolidine derivative.

Synthesis of Pyrrolo[3,4-b]pyridin-5-one Derivatives

The pyrrolo[3,4-b]pyridin-5-one scaffold is an aza-analogue of isoindolin-1-one (B1195906) and is of significant interest in medicinal chemistry. One-pot multicomponent reactions, such as the Ugi-3CR followed by a cascade process, have been developed for the efficient synthesis of these compounds. researchgate.net

A typical reaction involves the condensation of an aldehyde, an amine, and an isocyanide, followed by an intramolecular aza-Diels-Alder reaction and subsequent aromatization.

| Aldehyde | Amine | Isocyanide | Catalyst | Product | Reference |

| Various aldehydes | Various amines | Various isocyanides | Scandium(III) triflate | Polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones | researchgate.net |

Synthesis of 4-Pyrrolidino Pyridine Quaternary Ammonium (B1175870) Derivatives

Quaternary ammonium derivatives of 4-pyrrolidinopyridine (B150190) have been synthesized and investigated for their potential applications. These compounds can be prepared through the quaternization of the pyridine nitrogen of 4-pyrrolidinopyridine with an appropriate alkyl halide.

Synthesis of 1-Heteroaryl-2-Alkoxyphenyl Analogs Containing Pyrrolidine-Pyridyl Groups

The synthesis of 1-heteroaryl-2-alkoxyphenyl analogs that incorporate pyrrolidine-pyridyl groups is a sophisticated process aimed at creating molecules with specific therapeutic properties. Research in this area has led to the development of compounds with potential antiviral activities. dntb.gov.uapublichealthscotland.scot A notable study focused on the synthesis of 1-heteroaryl-2-alkoxyphenyl analogs as potential inhibitors of SARS-CoV-2 replication. nih.govresearchgate.net

The general synthetic approach involves the coupling of a heteroaryl component, often an oxadiazole, with an alkoxyphenyl moiety and a pyrrolidine-pyridyl group. nih.gov A systematic structure-activity relationship (SAR) study revealed that having a 3- or 4-pyridyl group on the heteroaromatic ring, such as an oxadiazole, is often optimal for biological activity. publichealthscotland.scot The synthesis allows for considerable diversity, as the oxadiazole can be substituted with other five-membered heteroaromatic rings. nih.gov

A representative synthetic pathway to an isomeric 1,2,4-oxadiazole (B8745197) analog involves several key steps. researchgate.net The process may start with the reaction of a suitable precursor with ammonium hydroxide (B78521) in dioxane at elevated temperatures. This is followed by treatment with T3P (propylphosphonic anhydride) in ethyl acetate (B1210297) to facilitate cyclization. The resulting intermediate is then reacted with hydroxylamine (B1172632) hydrochloride and a base like diisopropylethylamine (DIPEA) in ethanol. The final step involves coupling with isonicotinic acid, using coupling agents such as EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole), followed by heating to promote the final cyclization and yield the desired product. researchgate.net

Table 1: Key Reagents in the Synthesis of 1-Heteroaryl-2-Alkoxyphenyl Analogs

| Reagent/Condition | Purpose |

| NH4OH, dioxane, 100 °C | Formation of an intermediate |

| T3P, EtOAc, 60 °C | Cyclization |

| NH2OH·HCl, DIPEA, EtOH, 70 °C | Formation of amidoxime |

| Isonicotinic acid, EDC·HCl, HOBt, DIPEA, DMF | Coupling reaction |

| 80 °C | Final cyclization |

This modular approach allows for the systematic exploration of the chemical space around the 1-heteroaryl-2-alkoxyphenyl scaffold, enabling the fine-tuning of the molecule's properties.

One-Pot Synthesis Approaches to Pyrrolidinone Derivatives

One-pot synthesis methods are highly valued in organic chemistry for their efficiency, reduced waste, and simplified procedures. researchgate.net The synthesis of pyrrolidinone derivatives, which can be precursors to compounds like this compound, has been a focus of such streamlined approaches. rsc.orgtandfonline.comrsc.org

One innovative one-pot method involves the ultrasound-promoted, three-component synthesis of substituted 3-pyrrolin-2-ones. rsc.org This reaction utilizes an aniline, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) in an ethanolic solution of citric acid. The use of ultrasound irradiation accelerates the reaction, leading to excellent yields in shorter time frames. This method is considered a green chemistry approach due to the use of a biodegradable acid catalyst and a benign solvent. rsc.org

Another versatile one-pot strategy is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. rsc.org For instance, a variety of spirooxindole-pyrrolidine derivatives have been synthesized by generating an azomethine ylide from sarcosine (B1681465) and paraformaldehyde, which then reacts with different 3-methyleneoxindolines. This approach allows for the rapid assembly of complex heterocyclic systems. rsc.org

Furthermore, multicomponent reactions (MCRs) provide a powerful tool for the synthesis of pyrrolidinone derivatives. researchgate.net A base-mediated [3+2] cycloaddition reaction between amino acid esters, aldehydes, and terminal alkynes can produce 1H-pyrrol-3(2H)-ones in a single step. Mechanistic studies of such reactions reveal the formation of an imine intermediate, which then undergoes cyclization. researchgate.net

Table 2: Examples of One-Pot Syntheses for Pyrrolidine Scaffolds

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| Multicomponent Reaction | Aniline, Aldehyde, Diethyl acetylenedicarboxylate | Citric acid, Ultrasound | Substituted 3-pyrrolin-2-ones rsc.org |

| 1,3-Dipolar Cycloaddition | Sarcosine, Paraformaldehyde, 3-Methyleneoxindoline | Heat | Spirooxindole-pyrrolidines rsc.org |

| [3+2] Cycloaddition | Amino acid ester, Aldehyde, Terminal alkyne | Base-mediated | 1H-pyrrol-3(2H)-ones researchgate.net |

These one-pot methods highlight the efficiency and versatility of modern synthetic strategies in accessing the core pyrrolidinone structure.

Regioselective and Stereoselective Synthesis Considerations

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound to ensure the desired biological activity.

Regioselectivity refers to the control of the position at which a chemical bond is formed. In the context of pyrrolidine synthesis, this is crucial when introducing multiple different substituents onto the ring. For example, the synthesis of 2,4-differentially arylated pyrroles has been achieved through a stepwise palladium-catalyzed Suzuki-Miyaura coupling. researchgate.net This method allows for the controlled introduction of different aryl groups at specific positions on the pyrrole (B145914) ring. Similarly, the regioselective synthesis of tetrasubstituted pyrazoles has been developed using a 1,3-dipolar cycloaddition reaction where the regiochemistry is controlled by the nature of the dipole and dipolarophile. nih.govcore.ac.uk Such principles can be applied to the synthesis of substituted pyrrolidines to control the placement of the pyridin-4-yl group and the amine substituent.

Stereoselectivity is the control of the three-dimensional arrangement of atoms in a molecule. The pyrrolidine ring in this compound contains a chiral center at the 3-position, meaning it can exist as two enantiomers. As the biological activity of these enantiomers can differ significantly, their stereoselective synthesis is of great importance. mdpi.com

Several stereoselective methods for the synthesis of pyrrolidine derivatives have been developed. mdpi.comresearchgate.net These can be broadly classified into two categories:

Using a chiral pool approach: This involves starting with an already optically pure compound that contains a pyrrolidine ring, such as proline or 4-hydroxyproline. The existing stereocenters then direct the stereochemistry of subsequent reactions. mdpi.com

Asymmetric catalysis: This involves the use of a chiral catalyst to induce stereoselectivity in the cyclization of an achiral starting material. For example, chiral amine-derived iridacycle complexes have been used to catalyze the annulation of racemic diols and primary amines to produce enantioenriched pyrrolidines. organic-chemistry.org Another powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which can generate highly functionalized and stereochemically rich pyrrolidines. researchgate.net

The choice of synthetic strategy will depend on the desired final product and the available starting materials. For a specific enantiomer of this compound, an asymmetric synthesis would be the most efficient approach.

Structure Activity Relationship Sar Analysis of 1 Pyridin 4 Yl Pyrrolidin 3 Amine Analogues

Impact of Substitutions on the Pyrrolidine (B122466) Ring on Biological Activity

The pyrrolidine ring is a key structural feature, and substitutions at its various positions significantly modulate the biological activity of the parent compound. The nitrogen atom of the pyrrolidine ring, being a secondary amine, imparts basicity to the scaffold and is a common site for substitutions in many FDA-approved drugs. nih.gov

Alterations at the C3 and C4 positions of the pyrrolidine ring have been shown to affect the conformation of the entire scaffold. For instance, a cis-4-CF3 substituent can enforce a pseudo-axial conformation on other groups, which can be crucial for agonistic activity at certain receptors. nih.gov The introduction of a methyl group at the C-3 position has been explored to enhance metabolic stability by providing steric hindrance against metabolic enzymes. nih.gov

In a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, substitutions on the pyrrolidine ring had a profound impact on their inhibitory activity against caspases-3 and -7. researchgate.net Enantiomerically pure diastereomeric 4-fluoropyrrolidinyl derivatives demonstrated nanomolar inhibition, being up to 1000 times more potent than their 4-methoxy counterparts. researchgate.net A 4,4-difluorinated analogue showed the most promising results with IC50 values of 362 nM and 178 nM for caspases-3 and -7, respectively. researchgate.net In contrast, 4-methoxy and 4-trifluoromethyl analogues were significantly less potent. researchgate.net

| Pyrrolidine Ring Substituent | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) |

|---|---|---|

| 4,4-difluoro | 362 | 178 |

| 4-fluoro (diastereomers) | Nanomolar range | |

| 4-methoxy | Micromolar range | |

| 4-trifluoromethyl | Micromolar range |

Influence of Substitutions on the Pyridine (B92270) Ring on Pharmacological Profiles

Substitutions on the pyridine ring of 1-(Pyridin-4-yl)pyrrolidin-3-amine analogues are pivotal in defining their pharmacological profiles, including affinity, efficacy, and selectivity for various biological targets. The nitrogen atom in the pyridine ring can enhance binding affinity through hydrogen bonding and π-π stacking interactions within the active sites of kinases. dovepress.com

In a study of epibatidine (B1211577) analogues, which share a pyridine moiety, substitutions on the 2'-position of the pyridine ring resulted in a range of affinities and efficacies at different neuronal nicotinic receptor subtypes. nih.gov For example, a fluoro analogue showed significantly greater affinity for β2-containing receptors over β4-containing ones. nih.gov An amino-substituted analogue also displayed preferential affinity for β2- over β4-containing receptors and had greater efficacy at the α3β4 receptor subtype. nih.gov However, some substitutions, such as hydroxy and dimethylamino, led to affinities that were too low to be accurately measured. nih.gov

For a series of Bloom helicase inhibitors based on a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) scaffold, modifications to the pyridine ring were explored. nih.gov Changing the 4-pyridyl group to a phenyl or a 2-pyridyl group resulted in a loss of activity. nih.gov Interestingly, a 3-pyridyl analogue retained comparable activity to the lead compound, suggesting that the position of the nitrogen atom within the pyridine ring is a critical determinant of inhibitory potency. nih.gov

| Pyridine Ring Modification | Inhibitory Activity (IC50) |

|---|---|

| 4-pyridyl (lead) | 3.5 µM |

| Phenyl | Inactive |

| 2-pyridyl | Inactive |

| 3-pyridyl | 3.5 µM |

Role of Linker Chemistry and Scaffold Modifications

The nature of the chemical linker and modifications to the core scaffold of this compound analogues are crucial in determining their biological activity. In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, the α-aminoacyl linker plays a significant role in binding, with its amino group being essential for inhibitory potential. bohrium.com

For a series of pyrrolidine pentamine derivatives acting as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, modifications that increased the distance between the aromatic moiety (phenyl or pyridine) and the pyrrolidine scaffold at the R1 position were found to reduce inhibitory activity. nih.govnih.gov This indicates that a specific spatial arrangement between the core and its substituents is necessary for optimal biological function. nih.gov

In the context of antimalarial drug discovery, derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one were identified as potent inhibitors of Plasmodium prolyl-tRNA synthetase. acs.orgmit.edu Modifications to the scaffold, such as replacing an alkylnitrile with a primary alcohol, were well-tolerated and altered the physicochemical properties of the compounds. acs.org The development of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives as selective JAK2 inhibitors involved cyclization modifications of the core scaffold, leading to compounds with excellent potency. researchgate.net

Stereochemical Considerations in Activity and Selectivity

Stereochemistry is a critical factor influencing the activity and selectivity of this compound analogues. The spatial arrangement of substituents can dramatically affect how a molecule interacts with its biological target.

For instance, in a series of pyrrolidine-based compounds, the stereochemistry at the C3 position was found to be a key determinant of activity. A 3-R-methylpyrrolidine promoted pure ERα antagonism, whereas a 3-S-methylpyrrolidine or an unsubstituted pyrrolidine did not. nih.gov Similarly, for inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, the stereochemistry of various substituents on the pyrrolidine pentamine scaffold had differing effects on their inhibitory properties. nih.govnih.gov

In the context of antimalarial 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, the S-enantiomer was found to be the active form, exhibiting low double-digit nanomolar activity against Plasmodium falciparum. acs.orgresearchgate.net This highlights the importance of stereoselective synthesis to obtain the desired biologically active isomer. mdpi.com The synthesis of many pyrrolidine-containing drugs often starts from chiral precursors like (S)-prolinol to ensure the correct stereochemistry in the final product. mdpi.com

Comparative SAR Studies with Related Heterocyclic Scaffolds

Comparing the SAR of this compound analogues with other heterocyclic scaffolds provides valuable information for drug design. For example, in the development of PI3Kδ inhibitors, morphing a 4,6-diaryl quinazoline (B50416) core to a less lipophilic 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, and then replacing a phenyl group with a pyrrolidine-3-amine, resulted in a series of compounds with an improved on-target profile and good ADME properties. researchgate.net

In the search for novel macrofilaricidal compounds, a comparative study of different heterocyclic cores, including 1,2,4-thiadiazole (B1232254), 1,3,4-thiadiazole, and oxadiazole, was conducted. acs.org The 1,2,4-thiadiazole core was found to be a key component for maintaining good activity in reducing adult worm motility. acs.org

A comparative study of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are bioisosteres, reveals that the sulfur atom in the thiadiazole ring can impart improved lipid solubility and tissue permeability compared to the oxygen atom in the oxadiazole ring. mdpi.com This can have a significant impact on the pharmacokinetic properties of the compounds. In the synthesis of Bloom helicase inhibitors, a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine scaffold was utilized, demonstrating the utility of this particular heterocyclic core in achieving potent and selective inhibition. nih.govnih.gov

Future Research Directions and Therapeutic Advancement

Rational Design and Optimization Strategies

The journey from a promising chemical scaffold to a viable drug candidate is paved with meticulous optimization. For 1-(pyridin-4-yl)pyrrolidin-3-amine, rational design strategies will be crucial to enhance its potential therapeutic properties. Drawing parallels from the development of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as antimalarial agents, several key areas for optimization can be identified. nih.govacs.org

A primary focus will be on improving target selectivity and potency. For instance, in the case of the antimalarial 1-(pyridin-4-yl)pyrrolidin-2-one analogs, the initial screening identified compounds with attractive potency against Plasmodium falciparum but also highlighted the need for enhanced selectivity to minimize off-target effects. acs.orgnih.gov For this compound, this will involve iterative modifications of the pyrrolidine (B122466) and pyridine (B92270) rings. Structure-activity relationship (SAR) studies will be essential to understand how different substituents at various positions on the scaffold influence biological activity.

Furthermore, optimizing physicochemical and pharmacokinetic properties is a critical aspect of drug design. For the 1-(pyridin-4-yl)pyrrolidin-2-one series, researchers identified metabolic "hot spots" that led to low to moderate microsomal stability. nih.gov Similar metabolic stability studies for this compound will be necessary to guide the design of more metabolically stable analogs with improved oral bioavailability.

| Optimization Strategy | Rationale | Key Considerations |

| Structure-Activity Relationship (SAR) Studies | To identify key structural features for target binding and potency. | Substitutions on the pyridine and pyrrolidine rings. |

| Improving Target Selectivity | To minimize off-target effects and potential toxicity. | Screening against a panel of related and unrelated biological targets. |

| Metabolic Stability Enhancement | To improve in vivo half-life and oral bioavailability. | Identification and modification of metabolic hot spots. |

| Physicochemical Property Optimization | To enhance solubility, permeability, and other ADME properties. | Modulation of lipophilicity (LogD) and other molecular descriptors. |

Exploration of Polypharmacology and Multi-Target Approaches

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized paradigm in drug discovery, especially for complex diseases. The this compound scaffold, with its distinct structural motifs, holds the potential for polypharmacological activity.

The pyrrolidine ring is a common feature in many biologically active compounds, and its derivatives have been shown to interact with a wide range of targets. nih.gov Similarly, the pyridine moiety is a well-established pharmacophore present in numerous approved drugs. The combination of these two rings in this compound could lead to interactions with multiple biological targets, potentially offering synergistic therapeutic effects or novel applications in multifactorial diseases.

Future research should involve broad-based screening of this compound and its derivatives against diverse panels of receptors, enzymes, and ion channels. This could uncover unexpected therapeutic opportunities. For example, derivatives of the closely related 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine have been identified as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1), suggesting a potential role in metabolic disorders. nih.gov

Addressing Resistance Mechanisms and Overcoming Challenges

The emergence of drug resistance is a major hurdle in the long-term efficacy of many therapeutic agents. For any novel compound class, including derivatives of this compound, it is crucial to proactively investigate potential resistance mechanisms.

In the context of the antimalarial 1-(pyridin-4-yl)pyrrolidin-2-one analogs, a relatively high propensity for in vitro resistance development was noted. researchgate.net This highlights the importance of understanding how target organisms or cells might adapt to circumvent the drug's mechanism of action. For this compound, future studies should include in vitro resistance selection experiments to identify potential mutations in the target protein or pathway that could confer resistance.

A key challenge will be to design derivatives that are less susceptible to these resistance mechanisms. This could involve creating compounds that bind to multiple, distinct sites on the target protein or that inhibit multiple, non-redundant pathways.

Preclinical Development and Translational Research Outlook

The ultimate goal of any drug discovery program is to translate promising laboratory findings into effective clinical therapies. The preclinical development of this compound derivatives will require a comprehensive evaluation of their efficacy and safety in relevant animal models.

Drawing from the preclinical work on 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, which showed oral efficacy in a humanized murine model of malaria, similar in vivo proof-of-concept studies will be essential for this compound. nih.gov These studies will need to assess not only the compound's ability to produce the desired therapeutic effect but also its absorption, distribution, metabolism, and excretion (ADME) profile.

A thorough preclinical safety assessment will also be critical. This will involve a battery of in vitro and in vivo toxicology studies to identify any potential liabilities. The encouraging preliminary off-target profile of the 1-(pyridin-4-yl)pyrrolidin-2-one series provides a hopeful outlook for the broader scaffold. acs.orgnih.gov

| Preclinical Development Phase | Key Objectives | Example from Analog Studies |

| In Vivo Efficacy | Demonstrate therapeutic effect in a relevant animal model. | Oral efficacy of 1-(pyridin-4-yl)pyrrolidin-2-one in a humanized malaria mouse model. nih.gov |

| Pharmacokinetics (ADME) | Characterize the absorption, distribution, metabolism, and excretion of the compound. | In vitro DMPK studies of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives showed low to moderate microsomal stability. nih.gov |

| Safety and Toxicology | Identify potential adverse effects and establish a safety margin. | Acceptable selectivity index against human cell lines for 1-(pyridin-4-yl)pyrrolidin-2-one derivatives. acs.orgnih.gov |

Q & A

Q. What are the common synthetic routes for 1-(Pyridin-4-yl)pyrrolidin-3-amine, and what reaction conditions are critical for success?

Answer:

- Key Steps :

- Nucleophilic Substitution : React pyridine-4-yl derivatives (e.g., 4-chloropyridine) with pyrrolidin-3-amine under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .

- Catalysis : Copper(I) bromide or Pd-based catalysts may enhance coupling efficiency in heterocyclic systems .

- Critical Conditions :

- Temperature : Elevated temperatures (e.g., 35–80°C) to facilitate amine-pyridine bond formation .

- Solvent Choice : DMF or THF for solubility and stability of intermediates .

- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Q. How is the structure of this compound confirmed experimentally?

Answer:

- Analytical Techniques :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridine protons) and δ 2.5–3.5 ppm (pyrrolidine protons) .

- ¹³C NMR : Signals for pyridine carbons (~150 ppm) and pyrrolidine carbons (~45–60 ppm) .

2. Mass Spectrometry : Molecular ion peak at m/z ≈ 175–180 (C₉H₁₃N₃) .

3. X-ray Crystallography : Resolves 3D conformation, confirming spatial arrangement of pyridine and pyrrolidine moieties .

Q. What are the primary research applications of this compound in drug discovery?

Answer:

- Pharmacological Targets :

- Kinase Inhibition : Pyridine-pyrrolidine scaffolds show affinity for ATP-binding pockets in kinases .

- GPCR Modulation : Amine groups interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- Lead Optimization : Structural analogs are explored for improved bioavailability and selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound?

Answer:

- Strategies :

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling efficiency .

- Solvent Effects : Compare DMF (high polarity) vs. THF (moderate polarity) for intermediate stability .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) .

- Case Study : Substituting Cs₂CO₃ for K₂CO₃ increased yield from 17% to 35% in a similar pyridine-amine synthesis .

Q. How do structural analogs of this compound differ in bioactivity, and what design principles apply?

Answer:

- Analog Comparison :

| Analog | Structural Modification | Bioactivity |

|---|---|---|

| 6-(4-Methylpiperidin-1-yl)pyridin-3-amine | Piperidine ring substitution | Enhanced CNS penetration |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine | Pyridine substitution position | Reduced cytotoxicity in vitro |

| 1-(4-Chloropyrimidin-2-yl)piperidin-3-amine | Chloropyrimidine core | Improved kinase inhibition (IC₅₀ = 50 nM) |

- Design Principles :

- Rigidity : Planar pyridine enhances target binding.

- Solubility : Pyrrolidine amines improve aqueous solubility .

Q. What computational methods are used to predict the binding affinity of this compound?

Answer:

- Approaches :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase targets .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .

- QSAR Models : Correlate substituent electronegativity with activity (e.g., Hammett constants) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Answer:

- Troubleshooting Steps :

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃; polar solvents deshield protons .

- Dynamic Effects : Check for rotational barriers in pyrrolidine (e.g., chair vs. boat conformers) .

- Impurity Analysis : LC-MS to detect byproducts (e.g., unreacted starting materials) .

Methodological Tables

Q. Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amine-Pyridine Coupling | 4-Chloropyridine, NaH, DMF, 80°C | 35–50% | |

| Purification | SiO₂ chromatography (EtOAc/Hexane) | 90% purity |

Q. Table 2: Structural Analogs and Their Properties

| Compound | Modification | Application |

|---|---|---|

| 1-(4-Chloropyrimidin-2-yl)piperidin-3-amine | Chloropyrimidine core | Kinase inhibitor screening |

| 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine | Fluorinated piperidine | PET imaging probes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.